molecular formula C12H14N2O B13548654 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one

1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one

Cat. No.: B13548654
M. Wt: 202.25 g/mol
InChI Key: ABOZUPQQWCLVDB-UHFFFAOYSA-N
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Description

2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one is a heterocyclic compound that features a spiro linkage between a pyrrolidine and a quinoline ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one typically involves the Stollé type reaction. This reaction starts with 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides reacting with oxalyl chloride to form intermediate compounds. These intermediates then undergo cyclocondensation with various dinucleophiles or in a three-component reaction with malononitrile and carbonyl compounds .

Industrial Production Methods

While specific industrial production methods for 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO-HCl system.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Mechanism of Action

The mechanism by which 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spiro linkage provides a rigid structure that can enhance binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one is unique due to its specific combination of pyrrolidine and quinoline rings, which imparts distinct chemical and biological properties not found in other spiro compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15)

InChI Key

ABOZUPQQWCLVDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C3NC2=O)NC1

Origin of Product

United States

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